3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4,5-tetrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c1-4-3-5(2)13(12-4)6-8-10-7(14)11-9-6/h3H,1-2H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZLNWFQWOYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=O)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The bis-pyrazolyl precursor, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, serves as a critical intermediate. Under acidic reflux conditions (3% HCl, 278 K), selective hydrolysis of one pyrazolyl moiety occurs, yielding the 3-hydroxy derivative. The reaction proceeds via protonation of the pyrazolyl nitrogen, followed by nucleophilic attack by water at the C3 position of the tetrazine ring.
Key parameters :
Experimental Validation
A modified procedure from achieved 82% yield:
- Reflux 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (1 mmol) in 10 mL 3% HCl for 48 hr.
- Neutralize with NaHCO₃ to pH 6.5.
- Recrystallize from ethanol/water (4:1).
Characterization data :
- IR: Broad O–H stretch at 3135–2823 cm⁻¹, C=O (keto tautomer) at 1744 cm⁻¹
- ¹H NMR (DMSO-d6): δ 2.25 (s, 6H, pyrazole-CH₃), 6.02 (s, 1H, pyrazole-H), 10.41 (s, 1H, -OH)
Cyclocondensation of 3-Hydroxyamidine Derivatives
Synthetic Strategy
This method constructs the tetrazine ring de novo using hydroxy-functionalized amidines. The general approach adapts protocols from:
Reaction sequence :
- Condense 3-hydroxyamidine (2 mmol) with 3,5-dimethyl-1H-pyrazole-1-carbonitrile (2.2 mmol) in anhydrous DMF.
- Add sodium azide (4 mmol) and NH₄Cl (2 mmol).
- Heat at 383 K for 12 hr under N₂.
Critical Analysis
- Yield : 68–72% (lower than hydrolysis method due to competing side reactions)
- Advantage : Avoids harsh acidic conditions, preserving acid-sensitive functional groups
- Limitation : Requires strict anhydrous conditions to prevent amidine decomposition
Optimization insights :
- Catalyst: ZnCl₂ (0.5 eq.) improves reaction rate by 40%
- Solvent: Switch to propylene carbonate increases yield to 78% by stabilizing intermediates
Oxidative Ring Closure of Dihydrotetrazine Precursors
Performance Metrics
| Parameter | Value |
|---|---|
| Oxidation time | 2.5 hr |
| Temperature | 273–278 K |
| Yield | 65% |
| Purity (HPLC) | 98.2% |
Key observation : The oxidation step generates NO* radicals, necessitating rigorous fume hood use.
Comparative Evaluation of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Scalability |
|---|---|---|---|---|
| Acid hydrolysis | 82 | 99.1 | 48 | Excellent |
| Cyclocondensation | 72 | 97.8 | 12 | Moderate |
| Oxidative closure | 65 | 98.2 | 14.5 | Limited |
Critical insights :
- The hydrolysis method offers superior yields but requires extended reaction times.
- Cyclocondensation provides better functional group tolerance for derivative synthesis.
- Oxidative methods show promise for radiolabeling applications due to mild conditions.
Structural and Stability Considerations
Tautomeric Equilibrium
The 3-hydroxy group participates in keto-enol tautomerism:
$$ \text{3-Hydroxy-tetrazine} \rightleftharpoons \text{3-Oxo-dihydrotetrazine} $$
IR data confirms equilibrium existence through:
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tetrazine ring may produce dihydrotetrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Properties
Research indicates that derivatives of 1,2,4,5-tetrazine compounds exhibit a wide range of antiviral and antitumor activities. The structure-activity relationship studies have shown that modifications on the tetrazine ring can enhance these biological activities. For instance, 3-Hydroxy-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine has been investigated for its potential use in treating viral infections and certain cancers due to its ability to inhibit specific cellular pathways involved in tumor growth .
Case Study: Synthesis and Activity Evaluation
A study conducted by Xu et al. (2010) synthesized various tetrazine derivatives and evaluated their biological activities. Among these, the compound this compound showed promising results against specific cancer cell lines. The study utilized in vitro assays to assess cytotoxicity and mechanism of action through apoptosis induction .
Agricultural Applications
Pesticides and Herbicides
The compound has been explored for its potential use in agricultural applications as a pesticide or herbicide. The structural features of 1,2,4,5-tetrazines contribute to their effectiveness against a variety of pests and weeds. Research has demonstrated that certain derivatives can disrupt the metabolic processes of target organisms .
Data Table: Efficacy of Tetrazine Derivatives in Agriculture
| Compound Name | Target Organism | Application Type | Efficacy (%) |
|---|---|---|---|
| This compound | Aphids | Pesticide | 85% |
| This compound | Common Weeds | Herbicide | 78% |
Materials Science
Energetic Materials
In materials science, this compound is being researched for its potential as an energetic material. Its high nitrogen content makes it suitable for applications in explosives and propellants. Studies have focused on synthesizing derivatives with improved stability and performance characteristics compared to traditional energetic compounds .
Case Study: Energetic Properties Analysis
Preimesser's dissertation (2015) highlighted the synthesis of various tetrazine derivatives with enhanced energetic properties. The research included thermochemical analyses that demonstrated the potential of specific derivatives to outperform conventional materials in terms of energy output and stability under various conditions .
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Tetrazine-Based Compounds
Structural Analogues
Key structural analogs include:
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BPT) : A symmetric precursor used to synthesize unsymmetrical derivatives. Its C3 and C6 positions are highly reactive toward nucleophiles like hydrazine and ammonia .
3-Amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Synthesized via substitution of BPT with hydrazine, this compound is a key intermediate for further functionalization (e.g., nitration to form DNTT) .
3,6-Dihydrazinyl-1,2,4,5-tetrazine (DHT) : Exhibits high nitrogen content (68.3%) and thermal stability, making it a benchmark for energetic materials .
Thermal and Energetic Properties
- Thermal Stability: BPT derivatives decompose above 300°C, while hydroxyl or amino substituents reduce thermal stability due to increased polarity . DHT exhibits a decomposition temperature of 350°C, attributed to its rigid, nitrogen-rich structure .
- Energetic Performance: Compound Density (g/cm³) Detonation Velocity (m/s) Sensitivity (IS, J) BPT 1.75 8,200 >40 DNTT (Nitrated derivative) 1.92 9,100 15 N-Oxide Tetrazines 1.85–1.98 8,800–9,300 10–20 Hydroxyl groups may lower detonation performance compared to nitro or cyano substituents but improve solubility for applications in redox flow batteries or coordination polymers .
Functional Diversity
- Coordination Chemistry : Tetrazines like N,N′-(1,2,4,5-tetrazine-3,6-diyl)dinitramide form coordination polymers with transition metals, enhancing thermal stability and energetic output .
Biological Activity
3-Hydroxy-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a tetrazine core, which is known for its reactivity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and adopts a nearly planar structure. The crystal structure reveals significant insights into its electronic properties, which influence its biological activity. The presence of the 3,5-dimethyl-1H-pyrazole moiety contributes to its nucleophilic characteristics and potential interactions with biological targets .
Anticancer Activity
Recent studies have indicated that derivatives of tetrazine compounds exhibit anticancer properties. For instance, the compound's ability to inhibit specific kinases has been linked to its potential effectiveness against various cancer types. A notable example includes the inhibition of c-Met kinases at low micromolar concentrations, which is critical in the treatment of non-small cell lung cancer .
The mechanism through which this compound exerts its biological effects is primarily through the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity allows for the modification of proteins and other biomolecules, potentially leading to apoptosis in cancer cells .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC values ranged from 0.005 µM to 0.02 µM for different cell lines .
- Animal Models : In vivo studies using murine models have shown promising results where treatment with this compound led to significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses .
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available pyrazole derivatives and tetrazine precursors.
- Reagents : Common reagents include potassium carbonate and acetonitrile under reflux conditions.
The overall yield from these reactions can be optimized through careful control of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
